N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide
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Overview
Description
N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide is a complex organic compound characterized by its unique structure, which includes a 4-chloro-phenyl group, a phenethylcarbamoyl group, and a 4-methyl-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with phenethyl isocyanate to form the phenethylcarbamoyl intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-phenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and phenethylcarbamoyl compounds, such as:
- N-(4-Chlorophenyl)-2-(phenethylcarbamoyl)acetamide
- N-(4-Chlorophenyl)-2-(4-methylbenzoyl)acetamide
- N-(4-Chlorophenyl)-2-(phenethylcarbamoyl)vinylbenzamide .
Uniqueness
N-(2-(4-Chloro-phenyl)-1-phenethylcarbamoyl-vinyl)-4-methyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2/c1-18-7-11-21(12-8-18)24(29)28-23(17-20-9-13-22(26)14-10-20)25(30)27-16-15-19-5-3-2-4-6-19/h2-14,17H,15-16H2,1H3,(H,27,30)(H,28,29)/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVCZPJAPXCAD-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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